molecular formula C6H11ClFN3 B2862122 [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855911-38-4

[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No.: B2862122
CAS No.: 1855911-38-4
M. Wt: 179.62
InChI Key: IRULPYXMZMTYQV-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Formation of Methanamine: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine: The free base form of the compound.

    [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanol: A related compound with a hydroxyl group instead of an amine.

    [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methylamine: A similar compound with a methyl group instead of a methanamine group.

Uniqueness

The presence of the fluoroethyl group in [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride distinguishes it from other pyrazole derivatives. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable tool in scientific research and industrial applications. Further studies on its mechanism of action and biological activity could unlock new opportunities for its use in medicine and other areas.

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-2-4-10-3-1-6(5-8)9-10;/h1,3H,2,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRULPYXMZMTYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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